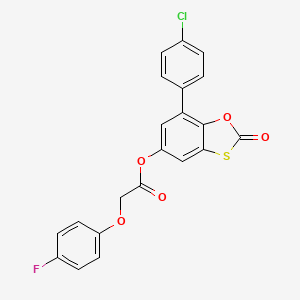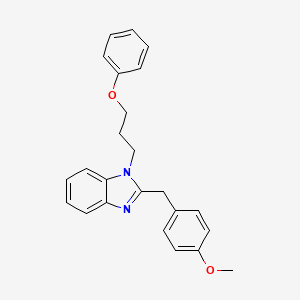
7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate is a complex organic compound that features a benzoxathiol core with chlorophenyl and fluorophenoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate typically involves multiple steps:
Formation of the Benzoxathiol Core: The benzoxathiol core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution, often using chlorobenzene derivatives and a suitable catalyst.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group is attached through nucleophilic substitution reactions, typically involving 4-fluorophenol and an appropriate leaving group on the benzoxathiol core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound may be investigated for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may exhibit activity against certain diseases or conditions, prompting research into its mechanism of action and efficacy as a pharmaceutical agent.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may enhance the performance of these products in various applications.
Wirkmechanismus
The mechanism by which 7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-bromophenoxy)acetate
- 7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methylphenoxy)acetate
- 7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-nitrophenoxy)acetate
Uniqueness
Compared to similar compounds, 7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate stands out due to the presence of the fluorophenoxy group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for various applications.
Eigenschaften
Molekularformel |
C21H12ClFO5S |
|---|---|
Molekulargewicht |
430.8 g/mol |
IUPAC-Name |
[7-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-fluorophenoxy)acetate |
InChI |
InChI=1S/C21H12ClFO5S/c22-13-3-1-12(2-4-13)17-9-16(10-18-20(17)28-21(25)29-18)27-19(24)11-26-15-7-5-14(23)6-8-15/h1-10H,11H2 |
InChI-Schlüssel |
DGCVIACXPJSPEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)F)SC(=O)O3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-ethyl-4-[(3-methoxyphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11418186.png)
![2,2-dimethyl-N-{3-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B11418206.png)
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11418212.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11418231.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B11418235.png)
![N-(5-chloro-2-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B11418249.png)
![Dimethyl {5-[(4-fluorobenzyl)amino]-2-(4-methoxybenzyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11418256.png)
![2-(2-methoxyethyl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11418258.png)
![1-(4-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11418262.png)
![3-(3,4-dimethoxyphenyl)-7-(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11418265.png)
![benzyl 4-[4-(diethylamino)phenyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate](/img/structure/B11418270.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide](/img/structure/B11418271.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11418275.png)
